REACTION_CXSMILES
|
C=C.[C]=[O:4].O=O.N([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])=O.[C:14]([O:27][CH2:28][CH:29]([CH3:31])[CH3:30])(=[O:26])[CH2:15][CH2:16][CH2:17]CC(OCC(C)C)=O>C(O)C(C)C.[Pd](Cl)Cl>[C:14]([O:27][CH2:28][CH:29]([CH3:31])[CH3:30])(=[O:26])[CH2:15][CH2:16][C:17]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[O:4] |^3:2|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
palladium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(C)C)O
|
Name
|
78
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)OCC(C)C)(=O)OCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)OCC(C)C)(=O)OCC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a rotary stirrer
|
Type
|
ADDITION
|
Details
|
was charged with 50 ml
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)OCC(C)C)(=O)OCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |